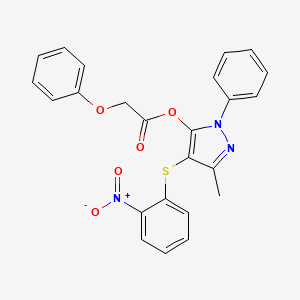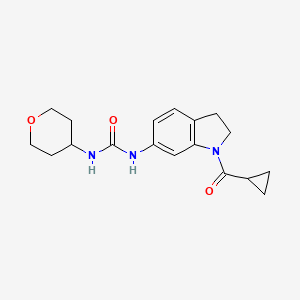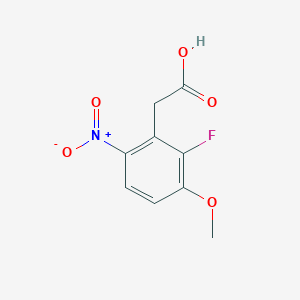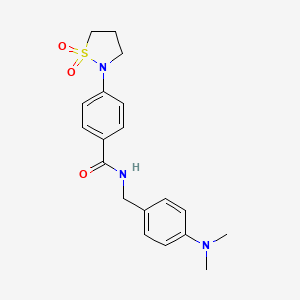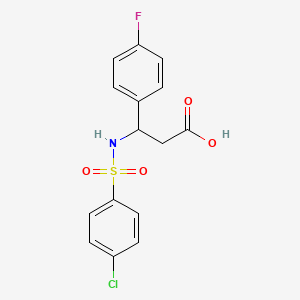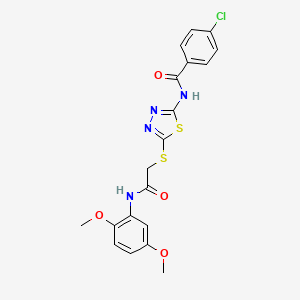![molecular formula C21H22N2O3S B2770101 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolin-2-ylsulfanylacetamide CAS No. 852698-81-8](/img/structure/B2770101.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolin-2-ylsulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolin-2-ylsulfanylacetamide is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Disease-modifying Antirheumatic Applications
Research has highlighted the potential of compounds related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolin-2-ylsulfanylacetamide in the context of disease-modifying antirheumatic drugs (DMARDs). For instance, the metabolites of a closely related compound, ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), have shown anti-inflammatory effects in an adjuvant arthritic rat model, indicating potential applications in managing rheumatic diseases (A. Baba, H. Makino, Y. Ohta, T. Sohda, 1998).
Anticancer Properties
A series of quinoxaline derivatives, including N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides, have been synthesized and evaluated for their efficacy in inhibiting cancer cell viability and proliferation. These compounds showed significant inhibitory action on HCT-116 and MCF-7 cancer cells, with certain compounds exhibiting high potency. This suggests their potential role as therapeutic agents in cancer treatment (S. M. El Rayes, G. El-Enany, M. Gomaa, I. Ali, Walid Fathalla, F. Pottoo, F. Khan, 2022).
Coordination Chemistry and Molecular Structures
Studies have also delved into the molecular structures and coordination chemistry of amide derivatives similar to this compound. For instance, N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide exhibits a tweezer-like geometry, offering insights into the spatial orientations of such compounds in anion coordination. This research provides a foundation for understanding the chemical behavior and potential applications of these compounds in more complex chemical systems (D. Kalita, J. Baruah, 2010).
Corrosion Inhibition
Another interesting application involves the use of quinoxalines as corrosion inhibitors for metals. A theoretical study on the inhibition efficiencies of quinoxaline derivatives for copper in nitric acid media highlighted the relationship between molecular structure and inhibition efficiency, suggesting these compounds can serve as effective corrosion inhibitors in industrial applications (A. Zarrouk, B. Hammouti, A. Dafali, M. Bouachrine, H. Zarrok, S. Boukhris, Salem Salem Al-Deyab, 2014).
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-25-18-9-7-15(13-19(18)26-2)11-12-22-20(24)14-27-21-10-8-16-5-3-4-6-17(16)23-21/h3-10,13H,11-12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASPRZZCOLKOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

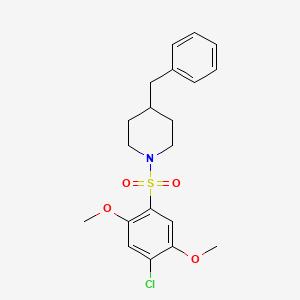

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2770022.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(methylthio)benzamide](/img/structure/B2770023.png)
![2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid](/img/structure/B2770024.png)


